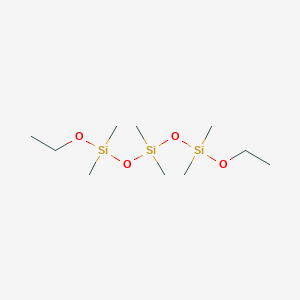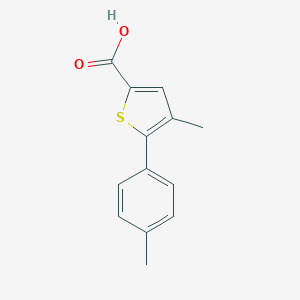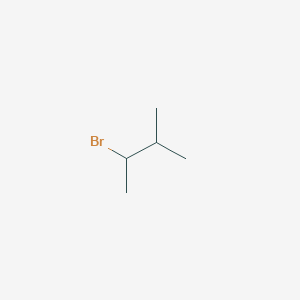
2-Bromo-3-methylbutane
Vue d'ensemble
Description
2-Bromo-3-methylbutane is an organic compound with the formula C5H11Br . It is also referred to as 2-bromo-2-methylpropane . The molecule features a tert-butyl group attached to a bromide substituent .
Synthesis Analysis
The bromination of alcohols can be accomplished with gaseous hydrogen bromide, phosphorus tribromide, or a sulfuric acid/hydrobromic acid aqueous mixture . In many cases, this reaction leads to rearrangement products by way of carbocation intermediates . A discovery-based bromination of isomeric alcohols experiment has been developed to strengthen students’ NMR data analysis and mechanistic reasoning skills .Molecular Structure Analysis
The molecular weight of 2-Bromo-3-methylbutane is 151.045 Da . The IUPAC Standard InChI is InChI=1S/C5H11Br/c1-4(2)5(3)6/h4-5H,1-3H3 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The hydrolysis of 2-bromo-3-methylbutane byS_(N^(1)) mechanism gives mainly 2-methyl-2-butanol . There are two possible elimination products: 2-pentene and 3-pentene . Physical And Chemical Properties Analysis
The density of 2-Bromo-3-methylbutane is 1.2±0.1 g/cm3 . The boiling point is 108.9±8.0 °C at 760 mmHg . The vapour pressure is 29.8±0.2 mmHg at 25°C . The enthalpy of vaporization is 33.3±3.0 kJ/mol . The flash point is 21.6±13.6 °C .Applications De Recherche Scientifique
Organic Synthesis Reagent
2-Bromo-3-methylbutane is used as an organic synthesis reagent . It plays a crucial role in the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Production of Pyrrole Compounds
It has been used in the synthesis of 1-(3-methylbutyl)pyrrole . Pyrrole compounds are significant in the pharmaceutical industry and are used in the production of various drugs.
Production of Pentyl Peroxy Radical
2-Bromo-3-methylbutane is used in the production of pentyl peroxy radical by direct photolysis production method . Peroxy radicals are intermediates in many chemical reactions, including some that are of atmospheric importance.
Extraction Solvent for Polycyclic Aromatic Hydrocarbons
It has been used as an extraction solvent for the determination of polycyclic aromatic hydrocarbons in water samples . These compounds are of environmental concern due to their carcinogenic properties.
Gas Chromatography-Mass Spectrometry (GC-MS)
2-Bromo-3-methylbutane is used in combination with gas chromatography-mass spectrometry (GC-MS) for the analysis of various compounds . GC-MS is a method that combines the features of gas-liquid chromatography and mass spectrometry to identify different substances within a test sample.
Synthesis of Other Brominated Compounds
2-Bromo-3-methylbutane can be used as a starting material for the synthesis of other brominated compounds . These compounds have a wide range of applications in organic chemistry and materials science.
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-4(2)5(3)6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGVDCMNIAOLHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336212 | |
| Record name | 2-bromo-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylbutane | |
CAS RN |
18295-25-5 | |
| Record name | 2-bromo-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



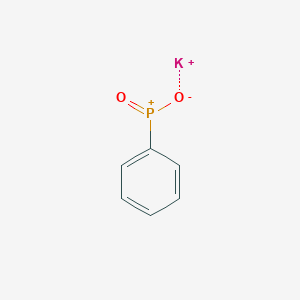

![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
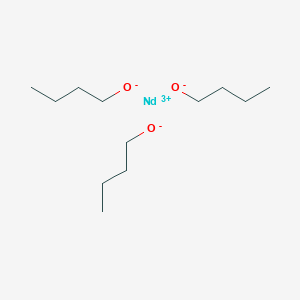

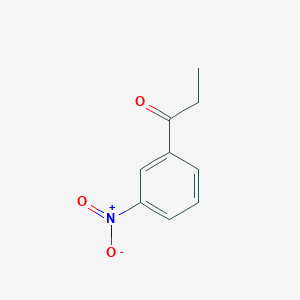
![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
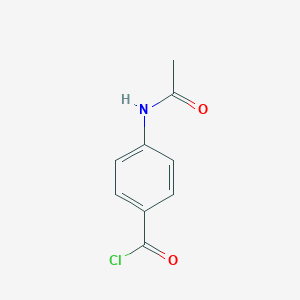


![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)

